1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a phenylurea moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides.
Formation of the Phenylurea Moiety: The phenylurea moiety can be synthesized by reacting aniline with phosgene or its derivatives, followed by coupling with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications.
Methylamino- and Dimethylaminoquinolines: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIGMIJCSAXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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